5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole
Overview
Description
5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 2-ethyl-6-methylpyridine derivative. This can be achieved through alkylation reactions using appropriate alkyl halides and pyridine as the starting material.
Oxidation and Functionalization: The pyridine derivative is then oxidized and functionalized to introduce the oxymethyl group. This step often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Naphthyridine Derivative: The 3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine moiety is synthesized separately through a series of cyclization reactions starting from suitable amines and aldehydes.
Coupling Reaction: The final step involves the coupling of the pyridine and naphthyridine derivatives through a condensation reaction to form the 1,2,4-oxadiazole ring. This step typically requires the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides, often using oxidizing agents like hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium dichromate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biological studies to understand cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 5-[(2-Ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole lies in its specific combination of heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-16-17(6-5-12(2)23-16)26-11-18-24-20(25-27-18)19-13(3)22-10-14-9-21-8-7-15(14)19/h5-6,10,21H,4,7-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCBAOISBXJMFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OCC2=NC(=NO2)C3=C4CCNCC4=CN=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.